molecular formula C20H24N6O2 B2886266 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one CAS No. 1058237-02-7

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one

Cat. No. B2886266
CAS RN: 1058237-02-7
M. Wt: 380.452
InChI Key: HIUOMTTVHXSUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity and Inhibition of Eosinophil Infiltration

Research has investigated the synthesis and evaluation of triazolo-pyridazine derivatives for their antihistaminic activity and inhibitory effects on eosinophil infiltration. These compounds, including piperazine derivatives with a benzhydryl group and a suitable spacer, have shown promising results in exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. One compound, in particular, demonstrated potent antihistaminic activity without significant blockade of central H1 receptors, contrasting its complete blockade of peripheral H1 receptors. Furthermore, it inhibited eosinophil infiltration of the skin in sensitized guinea pigs, a property not shared by traditional antihistamines like terfenadine, indicating its potential as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis of Novel Compounds

Another aspect of research on this compound involves the synthesis of novel derivatives for various applications. Studies have synthesized new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety through reactions involving sodium salt of benzofuran derivatives with diazotized heterocyclic amines, demonstrating the compound's versatility in forming a base for synthesizing a wide range of chemical derivatives with potential biological activities (Abdelhamid et al., 2012).

Anti-diabetic Drug Development

Research has also focused on synthesizing triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them into anti-diabetic drugs. The synthesis process, in vitro and in silico evaluations, antioxidant activities, and insulinotropic activities of these compounds have been thoroughly investigated, revealing promising candidates for further development into anti-diabetic treatments (Bindu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some triazole and pyridazine derivatives have shown promising activity as anticoronavirus and antitumoral agents .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-10-15(2)12-17(11-14)28-16(3)20(27)25-8-6-24(7-9-25)19-5-4-18-22-21-13-26(18)23-19/h4-5,10-13,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUOMTTVHXSUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.